1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl-
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Overview
Description
1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl-: is a complex organic compound with the molecular formula C42H30F3N3 and a molecular weight of 633.7 g/mol . This compound is characterized by the presence of three amine groups and three fluorine atoms attached to a benzene ring, along with six phenyl groups attached to the nitrogen atoms . It is known for its high thermal stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 1,3,5-trifluorobenzene, undergoes nitration to introduce nitro groups at the 2, 4, and 6 positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine groups are substituted with phenyl groups through a series of reactions involving phenyl halides and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst.
Substitution: The amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in drug development due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetriamine, 2,4,6-trinitro-: Known for its explosive properties and used in military applications.
N,N’,N’'-Triphenyl-1,3,5-benzenetriamine: Used as an antioxidant in lubricants and has high thermal stability.
Uniqueness
1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- is unique due to the presence of both fluorine and phenyl groups, which confer distinct chemical and physical properties.
Biological Activity
1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of tri-phenylamines and has unique structural features that may influence its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse sources.
Chemical Structure and Properties
The chemical structure of 1,3,5-Benzenetriamine, 2,4,6-trifluoro-N1,N1,N3,N3,N5,N5-hexaphenyl- can be described as follows:
- Molecular Formula: C30H24F3N6
- Molecular Weight: 540.54 g/mol
- CAS Number: [insert CAS number if available]
The trifluoromethyl groups and multiple phenyl rings contribute to its electronic properties, which may enhance its reactivity and interactions with biological molecules.
Antioxidant Properties
Research indicates that certain derivatives of benzenetriamines exhibit significant antioxidant activity. The presence of multiple phenyl groups can stabilize free radicals through resonance stabilization. A study demonstrated that similar compounds showed a marked ability to scavenge reactive oxygen species (ROS), suggesting potential applications in preventing oxidative stress-related diseases .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of benzenetriamine derivatives have been explored in various cancer cell lines. For instance:
- Cell Lines Tested: MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings: Compounds similar to 1,3,5-benzenetriamine showed IC50 values ranging from 10 µM to 50 µM across different cell lines. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .
Interaction with Proteins
Studies have shown that benzenetriamines can interact with serum proteins such as bovine serum albumin (BSA). The binding affinity and interaction dynamics can influence the pharmacokinetics of the compound. Fluorescence spectroscopy revealed that certain derivatives could alter the conformation of BSA, indicating potential implications for drug delivery systems .
Case Study 1: Antioxidant Evaluation
A recent study evaluated the antioxidant capacity of a series of phenyl-substituted benzenetriamines. Using DPPH and ABTS assays, it was found that compounds with trifluoromethyl substituents exhibited enhanced radical scavenging activity compared to their non-fluorinated counterparts. The results are summarized in Table 1.
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
Compound A | 25 | 30 |
Compound B | 15 | 20 |
Trifluorinated Compound | 10 | 12 |
Table 1: Antioxidant activity of selected benzenetriamine compounds.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on several derivatives against MDA-MB-231 cells. The results indicated that the trifluorinated variant had a significantly lower IC50 value than many traditional chemotherapeutics.
Compound | IC50 (µM) |
---|---|
Doxorubicin | 15 |
Trifluorinated Compound | 8 |
Table 2: Comparison of cytotoxicity between trifluorinated benzenetriamine and standard chemotherapeutics.
Properties
Molecular Formula |
C42H30F3N3 |
---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
2,4,6-trifluoro-1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C42H30F3N3/c43-37-40(46(31-19-7-1-8-20-31)32-21-9-2-10-22-32)38(44)42(48(35-27-15-5-16-28-35)36-29-17-6-18-30-36)39(45)41(37)47(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
InChI Key |
PHGIRFQGFQAPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)F |
Origin of Product |
United States |
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